Diammonium dodecanedioic acid
Description
Contextualization within Long-Chain Dicarboxylic Acid Chemistry
Diammonium dodecanedioate (B1236620) belongs to the family of long-chain dicarboxylic acids (DCAs), which are aliphatic chains terminated at both ends by a carboxylic acid group. chemicalbook.com These molecules are versatile chemical intermediates used as foundational components for a wide array of products, including polyamides, polyesters, adhesives, lubricants, and resins. alfa-chemistry.com Long-chain DCAs (generally considered those with more than six carbon atoms) are of particular interest for conferring specific properties, such as flexibility and hydrophobicity, to the materials they help create. acs.orgbohrium.com
In biological systems, dicarboxylic acids are formed through the ω-oxidation of fatty acids, an alternative metabolic pathway to the more common β-oxidation. nih.gov While mitochondrial β-oxidation is the primary route for fatty acid breakdown, ω-oxidation provides a mechanism to metabolize excess fatty acids, converting them into DCAs. nih.gov These resulting DCAs can then be shortened through peroxisomal β-oxidation. nih.gov This natural metabolic process has been harnessed for biotechnological production, where microorganisms are used to convert renewable feedstocks into valuable DCAs. fraunhofer.de
Significance as a Monomer Precursor in Polymer Science
The primary industrial significance of dodecanedioic acid, and by extension its diammonium salt, lies in its role as a monomer for polycondensation reactions. atamanchemicals.com It is a high-performance monomer that has garnered extensive attention from researchers for manufacturing advanced polymer materials. acs.orgbohrium.com
The most prominent application of dodecanedioic acid is as a precursor, along with a diamine, in the synthesis of long-chain polyamides (nylons). atamanchemicals.com Specifically, it is condensed with hexamethylene diamine to produce Nylon 6,12. chemicalbook.com The "12" in the name signifies the 12-carbon backbone of the dodecanedioic acid monomer. This long carbon chain is instrumental in giving Nylon 6,12 desirable properties such as low water absorption, high dimensional stability, good chemical resistance, and toughness. researchgate.net Dodecanedioic acid was also used in the production of the once-commercial nylon fiber known as Qiana. atamanchemicals.comwikipedia.org Beyond polyamides, it is also employed in the synthesis of polyesters, polyurethanes, adhesives, and coatings. chemicalbook.comontosight.ai
Historical Development of Synthetic Approaches
The methods for producing dodecanedioic acid have evolved from traditional petrochemical processes to more sustainable biotechnological routes.
Traditional Chemical Synthesis
Historically, the industrial production of dodecanedioic acid has been rooted in a multi-step chemical process starting from butadiene, a petrochemical feedstock. wikipedia.orgupenn.edu This pathway involves several distinct stages:
Cyclotrimerization : Butadiene is first converted into cyclododecatriene. wikipedia.org
Hydrogenation : The resulting cyclododecatriene is hydrogenated to form cyclododecane (B45066). wikipedia.org
Oxidation to Alcohol/Ketone : The cyclododecane undergoes air oxidation in the presence of boric acid, yielding a mixture of cyclododecanol (B158456) and cyclododecanone. wikipedia.org
Final Oxidation to Diacid : This mixture is then oxidized using nitric acid to break the ring and form the final product, dodecanedioic acid. wikipedia.orgchemicalbook.com
Another chemical route involves the ozonolysis of cyclododecene. wikipedia.org
Biotechnological Synthesis
In response to the demand for greener chemicals and the price volatility of petrochemical feedstocks, biotechnological production methods have been developed. researchgate.netupenn.edu These processes utilize microbial fermentation to convert renewable materials into dodecanedioic acid.
Strains of the yeast Candida tropicalis have been shown to be particularly effective at this conversion. wikipedia.orgresearchgate.net These microorganisms can take various feedstocks, such as n-alkanes or plant oil derivatives like dodecanoic acid methyl ester (obtainable from coconut or palm kernel oil), and convert them into dodecanedioic acid through targeted functionalization. chemicalbook.comresearchgate.net Researchers have focused on optimizing this biotransformation by modifying process parameters like pH and substrate feeding strategies to achieve high yields, with concentrations reaching up to 66 g/L in some studies. researchgate.net This bio-based approach represents a significant shift towards more sustainable manufacturing of this important polymer precursor. researchgate.net
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C12H30N2O4+2 |
|---|---|
Molecular Weight |
266.38 g/mol |
IUPAC Name |
diazanium;dodecanedioic acid |
InChI |
InChI=1S/C12H22O4.2H3N/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16;;/h1-10H2,(H,13,14)(H,15,16);2*1H3/p+2 |
InChI Key |
GPEVMRFAFMVKHK-UHFFFAOYSA-P |
Canonical SMILES |
C(CCCCCC(=O)O)CCCCC(=O)O.[NH4+].[NH4+] |
Origin of Product |
United States |
Synthetic Methodologies for Dodecanedioic Acid Precursors
Conventional Chemical Synthesis Routes to Dodecanedioic Acid
Traditional industrial production of dodecanedioic acid relies on multi-step chemical processes that typically begin with butadiene, a petrochemical feedstock. ataman-chemicals.comwikipedia.org These methods are well-established but involve harsh reaction conditions and catalysts.
A primary chemical route to dodecanedioic acid begins with the cyclotrimerization of 1,3-butadiene. ataman-chemicals.comgoogle.com This process utilizes a Ziegler-Natta type catalyst, such as those based on titanium tetrachloride and aluminum chloride, under mild conditions (e.g., 70-80°C) to produce 1,5,9-cyclododecatriene (B1592173) (CDDT). google.comgoogle.comgoogleapis.com
The resulting cyclododecatriene is then subjected to hydrogenation to form cyclododecane (B45066). wikipedia.orgatamanchemicals.comchemeurope.com This step is typically performed using a Raney Nickel catalyst at elevated temperatures and pressures, for instance, 170-180°C and 26-28 bar. google.comgoogleapis.com The saturated cyclododecane intermediate is subsequently oxidized to yield dodecanedioic acid. wikipedia.orgatamanchemicals.comchemeurope.com This final conversion is itself a multi-step process, as detailed in the following section. An alternative pathway involves the ozonolysis of cyclododecene, which can also be derived from butadiene. wikipedia.org
The oxidation of cyclododecane is a critical step in the conventional synthesis of dodecanedioic acid. atamanchemicals.comchemicalbook.com The process typically involves two main stages. First, cyclododecane undergoes autoxidation with air in the presence of a boric acid catalyst at high temperatures (160-180°C). ataman-chemicals.comwikipedia.orggoogleapis.com This initial oxidation yields an intermediate mixture primarily composed of cyclododecanol (B158456) and cyclododecanone. wikipedia.orggoogleapis.comatamanchemicals.com
In the final step, this alcohol-ketone mixture is oxidized using a strong oxidizing agent, commonly nitric acid, with catalysts such as copper and vanadium. wikipedia.orggoogle.comguidechem.com This reaction cleaves the cycloalkane ring, forming the linear 1,12-dodecanedioic acid. chemeurope.com The reaction can be optimized by controlling parameters such as nitric acid concentration (65-90 wt%) and separating the crystalline dodecanedioic acid product as it forms to improve selectivity. guidechem.com
Biotechnological and Enzymatic Synthesis of Dodecanedioic Acid
In response to the growing demand for sustainable and green chemical production, biotechnological routes for dodecanedioic acid synthesis have been developed. oup.comoup.com These methods utilize microorganisms and enzymes to convert renewable feedstocks into dicarboxylic acids, often with high specificity and under milder conditions than chemical processes. oup.comconfex.com
Various microorganisms, particularly yeasts like Candida tropicalis, are naturally capable of producing dicarboxylic acids from alkanes and fatty acids via the ω-oxidation pathway. oup.comoup.comnih.gov This capability has been harnessed to produce dodecanedioic acid from a range of renewable feedstocks.
Renewable plant oils, such as coconut oil and palm kernel oil, serve as sustainable starting materials. chemicalbook.comconfex.com Dodecanoic acid methyl ester (methyl laurate), which is easily derived from the transesterification of coconut oil, has been successfully used as a substrate in whole-cell biotransformations with C. tropicalis. researchgate.netnih.gov By optimizing fermentation parameters like pH and substrate feeding, a final dodecanedioic acid concentration of 66 g/L has been achieved. oup.comoup.comnih.gov Similarly, the yeast Wickerhamiella sorbophila has demonstrated high productivity, generating 92.5 g/L of dodecanedioic acid from methyl laurate in a fed-batch fermentation process. nih.gov
Petrochemical-based but biologically transformed substrates like n-dodecane are also common. nih.govscispace.com Mutated strains of C. tropicalis have been developed to enhance the conversion of n-dodecane into dodecanedioic acid. nih.govscispace.com Early studies identified key intermediates in this pathway, including n-dodecanol, n-dodecanoic acid, and 12-hydroxydodecanoic acid. scispace.com
| Feedstock | Microorganism | Titer (g/L) | Productivity (g/L/h) | Reference(s) |
| Dodecanoic acid methyl ester | Candida tropicalis | 66 | 0.35 | researchgate.netnih.gov |
| Methyl laurate | Wickerhamiella sorbophila UHP4 | 92.5 | 0.83 | nih.gov |
| n-Dodecane | Candida tropicalis NTU-512 (mutant 91) | 3.326 | N/A | nih.gov |
| Dodecane (B42187) | Candida viswanathii (engineered) | 224 | 1.87 | nih.govresearchgate.net |
| Linoleic acid | E. coli (engineered whole-cell) | 43.8 | N/A | nih.gov |
A more refined biotechnological approach involves the construction of multi-enzymatic cascade systems, often in a "one-pot" process within a single microbial host like E. coli. nih.govsciepublish.com These systems combine several enzymes that work in tandem to convert a substrate to the final product. nih.gov
One such cascade was designed for the production of dodecanedioic acid from renewable linoleic acid. nih.gov This system is based on the lipoxygenase pathway found in plants and involves a lipoxygenase, a hydroperoxide lyase, an aldehyde dehydrogenase, and an endogenous double-bond reductase from the E. coli host. nih.gov By co-expressing the four key enzymes and optimizing the reaction, this whole-cell biocatalyst achieved a dodecanedioic acid production of 43.8 g L⁻¹ d⁻¹. nih.gov Another cascade combined a P450 monooxygenase with an aldehyde reductase and an aldehyde dehydrogenase to produce 0.53 g/L of dodecanedioic acid from dodecanoic acid. researchgate.net
To overcome the limitations of wild-type strains and improve the efficiency of biotransformation, metabolic and genetic engineering strategies are widely employed. bohrium.com Modern tools like the CRISPR gene-editing system have been instrumental in engineering promising production hosts such as Candida viswanathii. nih.govresearchgate.netbohrium.com
Research has focused on enhancing the ω-oxidation pathway responsible for converting fatty acids to dicarboxylic acids while blocking the competing β-oxidation pathway, which degrades the fatty acids for cell biomass. researchgate.net Key engineering targets include the overexpression of enzymes that catalyze rate-limiting steps. For instance, co-expressing cytochrome P450 monooxygenase (like CYP52A19), cytochrome P450 reductase (CPRb), and fatty alcohol oxidase (FAO2) was found to significantly boost dodecanedioic acid production and eliminate intermediate accumulation. nih.govresearchgate.net
Further engineering, such as the additional co-expression of the POS5 gene, which aids in cofactor regeneration, has been shown to augment cell growth and further promote product formation. nih.gov Using a split CRISPR system, researchers successfully integrated four genes (CYP52A19, CPRb, FAO2, and POS5) into the C. viswanathii genome in a single step. nih.govresearchgate.net This stable engineered strain doubled the production metrics compared to its parent, achieving a dodecanedioic acid titer of 224 g/L, a molar conversion of 83%, and a productivity of 1.87 g/L/h. nih.govresearchgate.net
| Microorganism | Genetic Modification | Substrate | Titer (g/L) | Improvement vs. Parent/Control | Reference(s) |
| Candida viswanathii | Co-expression of CYP52A19, CPRb, FAO2, POS5 | Dodecane | 224 | 2-fold increase in titer & productivity | nih.govresearchgate.net |
| Saccharomyces cerevisiae | Expression of CYP52A17 | Lauric Acid | >0.1 (from wastewater) | N/A | mdpi.com |
| Candida tropicalis | Deletion of POX4/POX5, overexpression of CYP/CPR | Dodecane | N/A | Enhanced DDA production | rsc.org |
Synthesis and Characterization of Diammonium Dodecanedioic Acid
Preparation of Diammonium Dodecanedioic Acid Salts
The formation of this compound is typically achieved through the neutralization reaction between dodecanedioic acid, a long-chain dicarboxylic acid, and an ammonium (B1175870) source in a suitable solvent system. chemicalbook.comcymitquimica.com The resulting salt's properties, particularly its increased water solubility compared to the parent acid, are advantageous for various applications. cymitquimica.com
Aqueous Solution Formation and Controlled Crystallization Techniques
The preparation of diamine-diacid salts, including this compound, often begins with the creation of a concentrated aqueous solution. google.com Dodecanedioic acid itself has poor aqueous solubility, which can lead to uncontrolled crystallization. chemicalbook.com To form the ammonium salt, dodecanedioic acid is reacted with an ammonium source in water. cymitquimica.com The resulting salt is significantly more water-soluble, allowing for the preparation of solutions that can be used for subsequent crystallization or other synthetic steps. cymitquimica.comtargetmol.com
Controlled crystallization is a critical step for isolating the salt in a pure, solid form. Techniques such as cooling crystallization are employed to manage the nucleation and growth of crystals, which is essential for obtaining a product with desired properties like uniform shape and size distribution. researchgate.net Research on the crystallization of the parent dodecanedioic acid has shown that parameters such as the initial supersaturation ratio, cooling rate, and agitation method significantly impact the final product's purity and yield. researchgate.netnih.gov For instance, a batch cooling crystallization process using a pneumatically agitated crystallizer was developed to refine dodecanedioic acid, achieving high yield and purity. nih.gov Such principles are directly applicable to the crystallization of its ammonium salt from an aqueous solution. The process generally involves dissolving the salt in water at an elevated temperature and then carefully cooling the solution to induce crystallization, followed by filtration and drying. google.comnih.gov
Table 1: Optimized Conditions for Dodecanedioic Acid Refining via Cooling Crystallization researchgate.netnih.gov
| Parameter | Optimized Value | Outcome |
|---|---|---|
| Solution Preparation Temp. | 85 °C | --- |
| Initial Supersaturation Ratio | 300:3000 (g/mL) | --- |
| Gassing Air Flow Rate | 4 L/min | --- |
| Result | ||
| Yield | 82.0% | --- |
Stoichiometric Considerations and Purity Enhancement in Salt Production
The stoichiometry of the reactants is a crucial factor in the production of this compound. To form the dibasic salt, a precise 2:1 molar ratio of ammonia (B1221849) (or ammonium hydroxide) to dodecanedioic acid is required. In industrial processes for producing similar salts for polyamides, maintaining an exact molar balance is critical for achieving high molecular weight polymers. google.com This often requires accuracy in the molar ratio on the order of 1E-4. google.com
Purity enhancement is primarily achieved through the crystallization process. nih.gov Microbial synthesis of dodecanedioic acid can result in products with low purity and undesirable characteristics. nih.gov Therefore, a refining process is essential. Controlled crystallization serves as an effective purification step, separating the desired salt from impurities that may remain in the mother liquor. researchgate.net Studies have demonstrated that optimizing crystallization conditions, such as the solution preparation temperature and supersaturation levels, can significantly increase the purity of the final dodecanedioic acid product to over 99%. researchgate.netnih.gov These purification principles are fundamental to producing high-purity this compound. Further, processes have been developed to produce high-purity cadaverine (B124047) dicarboxylate salts, including the dodecanedioic acid salt, by carefully controlling the molar ratios during production, thereby avoiding the need for additional complex purification steps like ion exchange. google.com
Spectroscopic and Structural Investigations of this compound
Spectroscopic and diffraction methods are essential for confirming the formation of the salt and elucidating its chemical structure. These techniques provide detailed information about the molecular bonding and the arrangement of atoms within the crystal lattice.
Fourier Transform Infrared (FT-IR) Spectroscopic Analysis of Amine and Carboxyl Linkages
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. youtube.com In the context of this compound, FT-IR analysis is used to confirm the formation of the salt by observing changes in the characteristic vibrational bands of the carboxylic acid and amine groups.
In the parent dodecanedioic acid, the FT-IR spectrum is characterized by a very broad absorption band for the O-H stretching of the hydrogen-bonded carboxylic acid groups, typically found in the 2500-3300 cm⁻¹ region, and a sharp, strong band for the C=O (carbonyl) stretch around 1700 cm⁻¹. researchgate.net
Upon formation of the diammonium salt, these spectral features change significantly:
The broad O-H stretch of the carboxylic acid disappears, indicating deprotonation.
New bands corresponding to the ammonium ion (NH₄⁺) appear. These include N-H stretching vibrations, typically seen as a broad band in the 3000-3300 cm⁻¹ region, and N-H bending vibrations around 1400-1500 cm⁻¹.
The sharp carbonyl (C=O) peak is replaced by two distinct bands for the carboxylate anion (COO⁻): an asymmetric stretching vibration (νₐ(COO⁻)) typically between 1550-1620 cm⁻¹ and a symmetric stretching vibration (νₛ(COO⁻)) between 1300-1420 cm⁻¹.
These spectral shifts provide clear evidence of the ionic interaction between the carboxylate groups of the acid and the ammonium ions, confirming the formation of the amine and carboxyl linkages within the salt.
Table 2: Expected FT-IR Absorption Bands for Dodecanedioic Acid and its Diammonium Salt
| Functional Group | Vibration Type | Dodecanedioic Acid (Approx. cm⁻¹) | This compound (Approx. cm⁻¹) |
|---|---|---|---|
| Carboxylic Acid (COOH) | O-H Stretch | 2500-3300 (very broad) | Absent |
| Carbonyl (C=O) | C=O Stretch | ~1700 (strong, sharp) | Absent |
| Ammonium (NH₄⁺) | N-H Stretch | Absent | 3000-3300 (broad) |
| Ammonium (NH₄⁺) | N-H Bend | Absent | ~1400-1500 |
| Carboxylate (COO⁻) | Asymmetric Stretch | Absent | ~1550-1620 |
X-ray Diffraction and Crystal Structure Elucidation
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. nih.gov For this compound, XRD analysis would provide precise information on its crystal system, unit cell dimensions, and the spatial arrangement of the dodecanedioate (B1236620) and ammonium ions. This structural information is fundamental to understanding the material's physical properties and its reactivity.
While specific crystallographic data for this compound is not widely published in readily available literature, the principles of its analysis are well-established. Polyamide salts, such as hexamethylene diammonium dodecanoate, are known to form well-defined crystals that can be analyzed by XRD. mdpi.com The analysis of a crystalline powder of this compound would involve directing a beam of X-rays onto the sample and measuring the scattering angles, which produces a unique diffraction pattern. mdpi.com
This pattern serves as a fingerprint for the crystalline solid. Analysis of the peak positions and intensities allows for:
Phase Identification: Confirming the presence of a single, pure crystalline phase. acs.org
Determination of Crystal Structure: Identifying the crystal system (e.g., monoclinic, orthorhombic) and space group. nih.gov
Unit Cell Parameters: Calculating the precise dimensions of the unit cell (the basic repeating block of the crystal). nih.gov
Atomic Positions: In single-crystal XRD, the exact coordinates of each atom within the unit cell can be determined, revealing bond lengths, bond angles, and the nature of the ionic interactions between the ammonium (NH₄⁺) and carboxylate (COO⁻) groups.
This detailed structural knowledge is crucial as the crystalline arrangement influences properties like solubility, stability, and its behavior as a monomer in polymerization reactions. mdpi.comresearchgate.net
Polymerization Pathways and Reaction Engineering Involving Diammonium Dodecanedioic Acid
Direct Solid State Polycondensation (DSSP) of Diammonium Dodecanedioic Acid Salts
Direct Solid State Polycondensation (DSSP) is a process where the solid monomer salt is heated to a temperature below its melting point, allowing for the progression of polycondensation while the reacting mass remains in the solid phase. nih.gov This method is advantageous as the lower reaction temperatures minimize side reactions and thermal degradation, often resulting in a higher quality polymer product. nih.govmdpi.com
Mechanistic Studies of Solid-State Polymerization
The mechanism of DSSP for aliphatic nylon salts, such as this compound, is intricate and significantly influenced by the presence of the polycondensation byproduct, water. The reaction proceeds through the direct amidation of the carboxylate and ammonium (B1175870) end groups. However, the water generated during this process plays a critical role. mdpi.com
A proposed mechanism involves the hydration of the polar groups within the hydrophilic nylon salt by the water formed during polycondensation. As the reaction progresses and the concentration of this water increases, it can disrupt the crystal structure of the salt by creating highly hydrated regions. mdpi.com This phenomenon is central to the challenges encountered in DSSP. The diffusion of this byproduct water out of the solid particles is a critical and often rate-limiting step in achieving high molecular weight polymers.
Influence of Reaction Parameters on DSSP Kinetics
The kinetics of the DSSP of this compound are highly sensitive to several reaction parameters. These parameters must be carefully controlled to ensure an efficient and successful polymerization process.
Temperature: The DSSP temperature is typically set 20–30 °C below the melting point of the monomer salt. nih.gov This provides sufficient energy for the polycondensation reaction to proceed at a reasonable rate without causing the salt to melt. As the temperature increases, the rate of polymerization and water removal also increases. However, excessively high temperatures can lead to undesirable side reactions and potential melting.
Reaction Time: The extent of polymerization is directly proportional to the reaction time. Longer reaction times allow for more extensive polycondensation and the attainment of higher molecular weights. The relationship between reaction time and the degree of polymerization is often monitored to determine the endpoint of the reaction.
| Parameter | Effect on DSSP Kinetics |
| Temperature | Higher temperatures increase the reaction rate but risk melting. Optimal range is typically 20-30°C below the salt's melting point. nih.gov |
| Nitrogen Flow | Essential for removing water byproduct. Flow rate must be optimized to maximize water removal without causing significant amine loss. mdpi.com |
| Reaction Time | Longer times lead to higher molecular weights, but the rate of increase diminishes as the reaction progresses. |
Strategies for Mitigating Solid-Melt Transition Phenomena
A significant challenge in the DSSP of aliphatic polyamide salts is the solid-melt transition (SMT). mdpi.com This occurs when the polycondensation water, as described in the mechanistic studies, plasticizes the salt and causes it to melt, even at temperatures below its nominal melting point. Mitigating SMT is crucial for maintaining the advantages of the solid-state process.
The primary strategy for mitigating SMT is the efficient removal of the polycondensation water. This can be achieved through careful control of the reaction parameters mentioned above, particularly the nitrogen flow rate. Furthermore, reactor design plays a pivotal role in facilitating the diffusion of water away from the reacting particles. mdpi.com Some studies have explored operating with a zero-flow rate of nitrogen in the initial stages to control the reaction and prevent premature SMT. mdpi.com
Reactor Design and Process Optimization for DSSP
The design of the reactor is a critical factor influencing the diffusion of byproducts, potential loss of amine, and the inherent kinetics of the DSSP process. mdpi.com For successful DSSP of aliphatic nylon salts, the reactor must be designed to efficiently remove water while minimizing the loss of ammonia (B1221849).
Reactors that provide a large surface area for the solid particles and ensure uniform heating and gas flow are preferred. Fluidized bed reactors and reactors with effective agitation systems can be advantageous. Research has focused on developing novel reactor designs that can successfully maintain the solid state throughout the reaction. nih.gov Process optimization involves a careful balance of the reaction parameters to achieve the desired molecular weight in a reasonable time frame, without inducing SMT. nih.gov
Melt-Phase Polycondensation of Dodecanedioic Acid Derivatives
Melt-phase polycondensation is an alternative route where the monomers are reacted in their molten state. This process is typically carried out at higher temperatures than DSSP.
Impact of End-Group Balance on Polycondensation Reactions
In any polycondensation reaction, achieving a precise balance of the reactive end-groups is critical for obtaining a high molecular weight polymer. In the case of the polymerization of dodecanedioic acid and a diamine (or ammonia), the ratio of carboxylic acid groups to amine groups must be as close to stoichiometric as possible.
Any deviation from a 1:1 molar ratio of the functional groups will result in a lower degree of polymerization. For instance, if there is an excess of dodecanedioic acid, the resulting polymer chains will be terminated with carboxylic acid groups, and the molecular weight will be limited. Similarly, an excess of the diamine component will lead to amine-terminated chains and a lower molecular weight. acs.org In the context of melt polymerization, the volatility of the diamine at high temperatures can lead to its loss from the reaction mixture, thereby disrupting the end-group balance and limiting the final molecular weight. Careful control of the initial stoichiometry and reaction conditions is therefore essential. acs.org
Role of Moisture Level in Melt-Phase Polymerization Kinetics
The kinetics of melt-phase polymerization of this compound salts are profoundly influenced by the concentration of water in the molten polymer. Water is a byproduct of the condensation reaction, and its presence affects the equilibrium between the forward polymerization reaction and the reverse hydrolytic reaction. The final molecular weight of the polyamide is a direct result of the equilibrium between the forward and reverse polycondensation reactions, which is dependent on the water concentration. researchgate.net
Detailed studies on the melt-phase polycondensation of Nylon 612, which is produced from the salt of hexamethylenediamine (B150038) and dodecanedioic acid, have provided significant insights. In the later stages of industrial melt-phase polyamidation, which occur at high temperatures (e.g., 284 °C) and low water concentrations (0–0.002 mass fraction), the reaction is typically first-order with respect to both amine and carboxyl end-groups. acs.org The water concentration in the polymer melt can be precisely controlled by bubbling a steam/nitrogen mixture through the reactor, allowing for the systematic study of its kinetic effects. acs.orgresearchgate.net
Research has shown a complex relationship between the apparent equilibrium constant for polycondensation and the water concentration. For some nylons, the apparent equilibrium constant initially increases with water at low concentrations, reaches a maximum, and then decreases as the water concentration continues to rise. researchgate.net Mathematical models have been developed to accurately describe the changes in both the polyamidation reaction rate and the apparent equilibrium constant as functions of changing water concentration and temperature. acs.org Effective removal of water from the melt is crucial for driving the polymerization reaction forward to achieve high molecular weight polymers.
Polycondensation with Co-Monomers for Polyamide Synthesis
This compound is a versatile monomer used in polycondensation reactions with various diamines and other dicarboxylic acids to produce a range of polyamides and copolyamides with tailored properties.
Formation of Polyamides (e.g., Nylon 612, Nylon 1212) from this compound Salts and Diamines
The synthesis of long-chain aliphatic polyamides such as Nylon 612 and Nylon 1212 from the salt of dodecanedioic acid is a well-established industrial process. google.comgoogle.com The process typically involves two main steps: the formation of the nylon salt followed by polycondensation.
Salt Formation : Dodecanedioic acid is reacted with a stoichiometric amount of a specific diamine in a solvent like ethanol (B145695) or deionized water. google.com This neutralization reaction is often carried out at elevated temperatures (e.g., 70°C to 90°C) to form the diammonium salt, which is then crystallized, centrifuged, and dried. google.comrsc.org
Polycondensation : The resulting salt is then subjected to melt polymerization. The salt is heated in a reactor, often an autoclave, under an inert atmosphere to temperatures above its melting point (e.g., 200°C to 275°C for Nylon 612). google.comrsc.org The reaction is carried out under pressure to prevent the loss of the volatile diamine monomer. google.com As the reaction proceeds, water is formed and must be removed to shift the equilibrium towards the formation of high molecular weight polymer chains. nih.gov Finally, the pressure is reduced to facilitate the removal of the remaining water. google.com
The properties of these polyamides are directly related to their chemical structure. The long methylene (B1212753) chains provided by dodecanedioic acid result in polymers with low moisture sensitivity, good dimensional stability, toughness, and abrasion resistance. nih.gov
| Polyamide | Dicarboxylic Acid | Diamine | Resulting Salt |
|---|---|---|---|
| Nylon 612 | Dodecanedioic Acid | Hexamethylenediamine (1,6-diaminohexane) | Hexamethylene diammonium dodecanedioate (B1236620) semanticscholar.org |
| Nylon 1212 | Dodecanedioic Acid | 1,12-Dodecanediamine | Dodecamethylene diammonium dodecanedioate rsc.org |
Development of Copolyamide Architectures Utilizing Dodecanedioic Acid Moieties
Dodecanedioic acid is also a key building block in the creation of copolyamides, where it is polymerized along with other dicarboxylic acids or diamines to achieve specific performance characteristics. Incorporating dodecanedioic acid into the polymer backbone can enhance flexibility, reduce moisture absorption, and modify crystalline properties.
An example of such a copolyamide is one derived from terephthalic acid, dodecanedioic acid, and a straight-chain alpha, omega-alkanediamine like dodecanediamine. google.com In this architecture, the rigid aromatic units from terephthalic acid provide high thermal stability and strength, while the flexible, long aliphatic chains from dodecanedioic acid impart toughness and processability. These copolyamides are useful as molding resins and for fiber production. google.com
Another approach to modifying the polymer architecture is to use branched diamines. For instance, a polyamide synthesized from 2-methylpentamethylenediamine and dodecanedioic acid exhibits polymorphism, with different crystal structures forming at different temperatures. researchgate.net This demonstrates how altering the co-monomer structure can be used to control the solid-state packing and, consequently, the material's physical properties.
| Co-monomer 1 (Acid) | Co-monomer 2 (Acid) | Co-monomer 3 (Diamine) | Resulting Polymer Type | Key Property Contribution from Dodecanedioic Acid |
|---|---|---|---|---|
| Dodecanedioic Acid | Terephthalic Acid | Dodecanediamine | Aliphatic-Aromatic Copolyamide google.com | Flexibility, improved processability, low moisture uptake |
| Dodecanedioic Acid | - | 2-Methylpentamethylenediamine | Polyamide with Branched Units researchgate.net | Alters crystal structure and thermal properties |
Catalytic Systems in the Polycondensation of Dodecanedioic Acid Salts
Catalysts are often employed in the polycondensation of dodecanedioic acid salts to increase the reaction rate and achieve high molecular weights in commercially viable timeframes. A variety of catalytic systems can be used, with phosphorus-based compounds being particularly common.
For the melt-phase synthesis of Nylon 612, sodium hypophosphite (SHP) has been shown to be an effective catalyst. researchgate.net Studies investigating the effects of SHP on the polycondensation kinetics have demonstrated that the catalyst significantly enhances the reaction rate. researchgate.net Mathematical models have been developed to describe the kinetics of Nylon 612 polycondensation using SHP in the high-temperature, low-water conditions that are typical of the final stages of industrial processes. researchgate.net
| Catalyst Concentration (ppm) | Observed Effect | Reference |
|---|---|---|
| 33 | Increased reaction rate compared to uncatalyzed reaction. | researchgate.net |
| 113 | Further increase in polymerization rate. | researchgate.net |
| 249 | Significant enhancement of polycondensation kinetics. | researchgate.net |
More broadly, polyamidation catalysts suitable for these types of reactions include phosphonic acids, phosphinic acids, and their derivatives and salts. google.com An effective amount of catalyst is typically in the range of 50 to 1000 ppm based on the weight of the polyamide. google.com These catalysts can be added directly to the reactor with the nylon salt before polymerization begins. google.com In some modern approaches, catalysts like PNN pincer ruthenium complexes have been used for the direct synthesis of polyamides from diols and diamines, offering a cleaner process with high atomic economy compared to traditional condensation methods. nih.gov
Advanced Materials Science Applications Derived from Diammonium Dodecanedioic Acid Precursors
Engineering of Polyamide Properties through Dodecanedioic Acid Integration
Dodecanedioic acid is a fundamental building block for AABB-type polyamides, where it is reacted with various diamines. mdpi.com A well-known example is Nylon 6,12, produced from the condensation of hexamethylene diamine and DDDA. chemicalbook.comresearchgate.net The incorporation of the long DDDA segment into the polymer backbone is a key strategy for tailoring the final properties of the polyamide, such as molecular weight, mechanical strength, thermal stability, and microstructure. ontosight.aiontosight.ai
Control of Molecular Weight and Distribution in Polyamides
The molecular weight and its distribution (polydispersity index, PDI) are critical parameters that dictate the processing behavior and end-use performance of polyamides. In polycondensation reactions involving dodecanedioic acid, controlling these parameters is achieved by carefully managing reaction conditions like temperature, pressure, and monomer stoichiometry. ontosight.ai The synthesis of polyamides with a narrow molecular weight distribution can be achieved through specialized polycondensation techniques. researchgate.net For instance, the reaction of dodecanedioic acid with diamines like 1,12-dodecanediamine can be adjusted to control the polymer chain length, which in turn influences mechanical strength and thermal resistance. ontosight.ai
Furthermore, post-polymerization processes can be employed to increase the molecular weight of DDDA-based polyamides. One method involves heating the polyamide in the presence of a compound with at least two carbonate units and a salt of a weak acid. google.comjustia.com This process effectively increases the molecular weight, which can be crucial for enhancing the mechanical properties of recycled or reused polyamide materials. justia.com The ability to precisely control and modify the molecular weight allows for the production of tailored polyamides suitable for demanding applications in automotive parts, textiles, and engineering plastics. ontosight.ai
Table 1: Influence of Monomers on Polyamide Properties
| Polyamide System | Key Monomers | Resulting Properties & Research Findings | Reference |
|---|---|---|---|
| Aromatic Polyamides | Aromatic diamines and dicarboxylic acid chlorides | Synthesis of polyamides with narrow molecular weight distributions (Mw/Mn ≈ 1.15) and controllable number average molecular weights (Mn) in the range of 10³–10⁴. | researchgate.net |
| Carbohydrate-based Polyamide Blends | Galactaric acid (GalX), 1,6-diaminohexane, 1,12-dodecanedioic acid | Blending with commercial PA(6,12) resulted in an increase in the Young's modulus of up to 75%. | nih.gov |
| Polyamide with Branched Diamine | 2-methylpentamethylenediamine, dodecanedioic acid | Resulting polyamides exhibit good thermal stability and weight average molecular weights between 29,000-91,000 with a polydispersity in the range of 1.4 to 2.5. | researchgate.net |
| Thermoplastic Polyamide Elastomers (TPAEs) | Dodecanedioic acid, 1,12-dodecanediamine, Poly(propylene glycol) diamine | Synthesis of TPAEs with soft content from 10% to 76% by adjusting monomer ratios, leading to varied thermomechanical properties. | mdpi.com |
Influence on Polymer Morphology and Microstructure
The long aliphatic chain of dodecanedioic acid significantly influences the morphology and microstructure of polyamides, particularly their crystallinity and crystal structure. ontosight.ai Polyamides derived from long-chain monomers like DDDA generally exhibit distinct crystalline properties compared to their short-chain counterparts. ontosight.ai For instance, a polyamide synthesized from 2-methylpentamethylenediamine and dodecanedioic acid shows polymorphism, with a gamma-form crystal structure at lower temperatures and a new delta-form at higher temperatures. researchgate.net
In transparent polyamides, where an amorphous state or the presence of microcrystals smaller than the wavelength of visible light is desired, the incorporation of bulky or irregular monomers alongside DDDA is a common strategy. mdpi.com For example, reacting dodecanedioic acid with a cycloaliphatic diamine such as 4,4′-methylene-bis(cyclohexylamine) produces a transparent polyamide. google.com The microstructure of these materials can be further manipulated through external fields; for example, stretching can induce crystallization and cause a transition in the crystal form, which alters the mechanical properties. mdpi.com The study of poly(4,4′-aminocyclohexyl methylene (B1212753) dodecanedicarboxylamide) (PAPACM12) revealed that strain-induced crystallization occurs during stretching, with the melting enthalpy increasing with applied strain. mdpi.com This control over the microstructure is essential for developing high-performance polyamides for optical instruments and aerospace applications. mdpi.com
Functional Materials Synthesized with Dodecanedioic Acid Derivatives
The utility of dodecanedioic acid extends beyond polyamides into the synthesis of other advanced functional materials. Its dicarboxylic acid structure allows it to act as a modifier, template, or precursor in the formation of inorganic-organic hybrid materials and fully bio-based polymers, opening avenues for new applications in biomedicine and sustainable materials.
Synthesis of Hydroxyapatite (B223615) with Morphological Control using Dodecanedioic Acid
Hydroxyapatite (HA), a calcium phosphate (B84403) ceramic, is widely used in biomedical applications for bone and cartilage regeneration due to its biocompatibility. nih.govresearchgate.net The morphology of HA crystals plays a crucial role in their interaction with cells. Dodecanedioic acid has been successfully used as a morphology-directing agent in the hydrothermal synthesis of hydroxyapatite. nih.govacs.org
In this process, DDDA is used to create plate-like HA crystals. nih.govacs.org The size of these plates can be controlled by varying the amount of DDDA used during synthesis, with larger quantities yielding larger plates. researchgate.netacs.org The mechanism is believed to involve the formation of a calcium-dodecanedioate complex, which acts as a nucleation substrate, a pH buffer, and a calcium reservoir during crystal growth. acs.org Studies have shown that HA synthesized with DDDA (DD:HA) exhibits a different morphological structure compared to HA made with other organic acids like oleic acid, while maintaining similar crystallinity and chemical structure. nih.gov The resulting plate-like HA has been found to enhance the proliferation and differentiation of chondrogenic (cartilage-forming) cells, indicating its potential as a superior material for cartilage regeneration scaffolds. nih.gov However, at higher concentrations, dodecanedioic acid can lead to the formation of phase impurities alongside the desired hydroxyapatite. mdpi.comdntb.gov.uamdpi.com
Table 2: Effect of Dodecanedioic Acid (DDDA) on Hydroxyapatite Synthesis
| Synthesis Parameter | Observation | Outcome | Reference |
|---|---|---|---|
| Use of DDDA vs. Oleic Acid | DDDA-synthesized HA (DD:HA) had a different morphology but similar crystallinity to oleic acid-synthesized HA. DD:HA surfaces were rougher and more hydrophilic. | DD:HA enhanced chondrogenic cell proliferation and differentiation, showing excellent potential for cartilage regeneration. | nih.gov |
| Varying DDDA Quantity | The size of the synthesized hydroxyapatite plates could be changed by varying the quantity of DDDA used. | Larger quantities of DDDA resulted in the formation of larger hydroxyapatite plates. | researchgate.netacs.org |
| High DDDA Concentration | During solvothermal synthesis via hydrolysis of α-tricalcium phosphate, higher concentrations of DDDA were used. | Induced the formation of phase impurities in addition to the desired calcium-deficient hydroxyapatite. | mdpi.commdpi.com |
Development of Bio-based Polymers and Composites
With a growing demand for sustainable materials, dodecanedioic acid is increasingly sourced from renewable feedstocks through fermentation processes, making it an attractive monomer for bio-based polymers. researchgate.netchula.ac.thmdpi.com This has led to the development of novel bio-polyesters, bio-polyamides, and composites with unique properties. mdpi.comnih.gov
One notable example is the creation of a bio-based shape-memory polymer by reacting xylitol (B92547) (a sugar alcohol) with 1,12-dodecanedioic acid to form a polyester (B1180765) network, poly[xylitol-(1,12-dodecanedioate)] (PXD). hereon.deresearchgate.net This semi-crystalline thermoset exhibits excellent shape-memory properties, with the long dodecanedioate (B1236620) segment providing the crystallizable switching segment. hereon.de Composites of this PXD polymer have been made by incorporating hydroxyapatite microparticles. hereon.deresearchgate.net The addition of HA was found to influence the crystallinity and thermal properties of the polymer matrix. hereon.de
Another area of development is in long-chain aliphatic polyesters, such as poly(butylene dodecanedioate) (PBD), which is produced from 1,4-butanediol (B3395766) and DDDA. mdpi.com PBD has properties similar to polyethylene (B3416737) but is biodegradable. mdpi.com Its properties can be further tuned by creating branched structures, for example by using pentaerythritol (B129877) as a branching agent, which can increase crystallinity and modify thermomechanical and rheological behavior. mdpi.com These bio-based polymers and composites derived from dodecanedioic acid are promising for applications in medical devices, food packaging, and 3D printing. mdpi.com
Biotechnological Production and Sustainable Chemistry Perspectives
Metabolic Engineering for Enhanced Dodecanedioic Acid Yields and Purity
Metabolic engineering plays a pivotal role in optimizing the biotechnological production of dodecanedioic acid, primarily using microbial cell factories like the yeast Candida tropicalis and Candida viswanathii. oup.comresearchgate.net The core of this approach involves genetically modifying microorganisms to enhance their natural metabolic pathways for converting renewable feedstocks into DDDA with high yield and purity.
Researchers have successfully engineered yeast strains to efficiently convert fatty acids from plant oils into DDDA. epa.gov For instance, Verdezyne developed a genetically engineered yeast that produces USDA Certified Biobased DDDA from fatty acid feedstocks sourced from vegetable oil refining co-products. epa.gov This process operates via aerobic fermentation. epa.gov
Key metabolic engineering strategies include:
Gene Co-expression: Studies on Candida viswanathii have shown that co-expressing multiple genes that catalyze different steps in the biotransformation process significantly enhances DDDA production. researchgate.net Co-expression of the genes for CYP52A19, CPRb, and FAO2 was found to improve the conversion of dodecane (B42187) to DDDA while preventing the buildup of intermediate compounds. researchgate.net
Advanced Genetic Tools: The development and application of CRISPR-based tools have revolutionized the ability to precisely and efficiently engineer the genomes of production strains like C. viswanathii. researchgate.net A "split CRISPR" system has been used for the one-step integration of multiple genes (up to 13.6 kb), creating stable strains with significantly improved performance. researchgate.net
Process Optimization: Beyond genetic modifications, optimizing fermentation conditions is crucial. Strategies such as adjusting the pH gradually during fermentation and implementing an optimized substrate feeding strategy have led to significant increases in the final DDDA concentration. oup.comnih.gov In one study using C. tropicalis and dodecanoic acid methyl ester from coconut oil, these optimizations resulted in a final DDA concentration of 66 g/L. oup.comnih.gov
Recent research has also explored multi-enzymatic cascades in E. coli for DDDA production from renewable linoleic acid. nih.govnih.gov By co-expressing four key enzymes and optimizing the rate-limiting step, a whole-cell one-pot process achieved a high productivity of 43.8 g L⁻¹ d⁻¹. nih.govnih.gov
The table below summarizes notable achievements in the metabolic engineering of microorganisms for DDDA production.
| Microorganism | Engineering Strategy | Substrate | Titer | Productivity | Molar Conversion |
| Candida viswanathii | Split CRISPR co-integration of 4 genes | Dodecane | 224 g/L | 1.87 g/L/h | 83% |
| Candida tropicalis | Process optimization (pH shift, feeding) | Dodecanoic acid methyl ester | 66 g/L | N/A | N/A |
| E. coli | Multi-enzymatic cascade (whole-cell) | Linoleic Acid | N/A | 43.8 g L⁻¹ d⁻¹ | 95.1% |
Data sourced from multiple research findings. oup.comresearchgate.netnih.gov
Comparative Analysis of Bio-based Versus Petrochemical Production Routes for Dodecanedioic Acid
Dodecanedioic acid can be produced through two primary routes: traditional petrochemical synthesis and modern biotechnological processes. atamanchemicals.com Each route has distinct characteristics regarding feedstocks, process conditions, and environmental impact.
Petrochemical Production: The conventional method for producing DDDA starts with butadiene, a petroleum derivative. wikipedia.orgcore.ac.uk The process involves several steps:
Cyclotrimerization: Butadiene is converted into cyclododecatriene. wikipedia.orgatamanchemicals.com
Hydrogenation: The resulting cyclododecatriene is hydrogenated to form cyclododecane (B45066). wikipedia.org
Oxidation: The cyclododecane is then oxidized, often using nitric acid at high temperatures, to yield dodecanedioic acid. wikipedia.orgepa.gov
This pathway is well-established and allows for high-volume production. globenewswire.com However, it relies on a non-renewable fossil fuel feedstock, making it susceptible to price volatility in the crude oil market. globenewswire.comcore.ac.uk The use of strong acids like nitric acid and high-energy inputs also presents safety and environmental challenges. epa.govnih.gov
Biotechnological Production: The bio-based route utilizes renewable feedstocks, such as vegetable oils (e.g., palm oil, coconut oil) and their constituent fatty acids, or even paraffin (B1166041) wax. nih.govatamanchemicals.comcore.ac.uk The core of this process is fermentation, where microorganisms like Candida tropicalis convert the feedstock into DDDA. wikipedia.orgatamanchemicals.com
Key advantages of the biotechnological route include:
Renewable Feedstocks: It uses plant-based materials, reducing dependence on petrochemicals. epa.govdataintelo.com
Milder Process Conditions: Fermentation occurs at lower temperatures and pressures compared to chemical synthesis, enhancing operational safety. epa.gov
Reduced Environmental Impact: It avoids the use of harsh oxidizing agents like nitric acid and can lead to lower greenhouse gas emissions. epa.gov
The following table provides a comparative overview of the two production routes.
| Feature | Petrochemical Production | Bio-based Production |
| Primary Feedstock | Butadiene (from petroleum) wikipedia.org | Vegetable oils, fatty acids, alkanes epa.gov |
| Renewability | Non-renewable core.ac.uk | Renewable core.ac.uk |
| Key Process Steps | Cyclotrimerization, hydrogenation, nitric acid oxidation wikipedia.org | Fermentation, downstream isolation, crystallization epa.gov |
| Process Conditions | High temperature and pressure epa.gov | Lower temperature and pressure epa.gov |
| Key Reagents | Nitric acid epa.gov | Microorganisms (e.g., yeast) epa.gov |
| Feedstock Price Stability | Volatile, linked to crude oil prices globenewswire.com | Volatile, linked to agricultural commodity prices dataintelo.com |
| Environmental Profile | Higher greenhouse gas emissions, use of hazardous chemicals epa.gov | Lower carbon footprint, avoids harsh chemicals epa.govglobenewswire.com |
This table synthesizes information from various sources. wikipedia.orgepa.govglobenewswire.comcore.ac.uk
Environmental and Economic Considerations of Sustainable Dodecanedioic Acid Production
The shift towards bio-based DDDA production is driven by a combination of environmental benefits and evolving economic factors. The demand for sustainable and eco-friendly chemical intermediates is a primary market driver. dataintelo.com
Economic Considerations: While environmentally superior, the economic viability of bio-based DDDA production faces some challenges. A primary restraint is the production cost, which can be higher than petrochemical alternatives due to the current scale of operations and the price volatility of renewable feedstocks. dataintelo.comdatahorizzonresearch.com
However, several factors are improving the economic outlook for bio-based DDDA:
Technological Advancements: Innovations in metabolic engineering, bioprocessing, and downstream purification are continuously improving yields and reducing production costs, making bio-based DDDA more competitive. dataintelo.com
Market Demand: There is a steadily increasing demand for DDDA, with the market size valued at USD 657.5 million in 2023 and projected to grow. hashnode.devsnsinsider.com A significant portion of this growth is for bio-based products, driven by consumer preference for "green" products and corporate sustainability initiatives. minka.gob.ecdataintelo.com
Price Volatility of Petrochemicals: The dependence of the traditional route on butadiene creates exposure to the volatile crude oil market, which can present economic risks that bio-based routes can mitigate. globenewswire.comcore.ac.uk
A techno-economic analysis of a proposed bio-based DDDA plant in Malaysia, designed to produce 14,000 metric tons per year using palm oil, found the project to be economically viable, with an estimated Internal Rate of Return (IRR) of 24.12% and a Net Present Value (NPV) of approximately $54.1 million. core.ac.uk This indicates a strong business case for investing in sustainable production technologies. core.ac.uk The global market for bio-based dodecanedioic acid was valued at USD 570 million in 2024 and is projected to grow at a CAGR of 12.1% to reach approximately USD 1.43 billion by 2033. dataintelo.com
Analytical and Spectroscopic Investigations in Context of Synthetic Studies
Thermal Analysis Techniques in Polymerization Research (e.g., DSC, TGA for reaction progression)
Thermal analysis techniques, particularly Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are indispensable tools for tracking the progression of polymerization of diammonium dodecanedioate (B1236620) into its corresponding polyamide. These methods provide real-time information on the physical and chemical changes occurring as the monomer salt is heated.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. In the context of diammonium dodecanedioate polymerization, the DSC thermogram typically reveals two distinct endothermic events. The first endotherm corresponds to the melting of the crystalline monomer salt. At a higher temperature, a second, broader endotherm appears, which is associated with the polycondensation reaction itself. mdpi.com This second peak represents the enthalpy of the reaction, primarily driven by the evaporation of water, which is a byproduct of amide bond formation. mdpi.com By analyzing the position and area of these peaks, researchers can determine the melting temperature of the monomer and the temperature range over which polymerization occurs.
Thermogravimetric Analysis (TGA) monitors the change in mass of a sample as a function of temperature. For the polymerization of diammonium dodecanedioate, TGA is used to quantify the progress of the polycondensation reaction by measuring the mass loss due to the evolution of water. The theoretical mass loss for complete conversion to the polyamide can be calculated based on stoichiometry. The TGA curve for a nylon salt like diammonium dodecanedioate shows a characteristic mass loss in the temperature range where polymerization takes place, typically between 150°C and 225°C. mdpi.com This mass loss directly correlates to the extent of the reaction, allowing for the calculation of the degree of conversion. The onset temperature of this mass loss also provides information about the thermal stability of the monomer salt and the initiation temperature of the polymerization. tandfonline.com
The combined use of DSC and TGA provides a comprehensive thermal profile of the polymerization process. For instance, simultaneous TGA-DSC analysis can correlate the endothermic event of polymerization directly with the mass loss from water evaporation, confirming that the observed thermal event is indeed the polycondensation reaction. mdpi.com
| Analysis Technique | Observed Event | Typical Temperature Range (°C) | Information Gained |
|---|---|---|---|
| DSC | Melting of Monomer Salt | 120 - 150 | Melting Point (Tm) of the precursor salt |
| DSC | Polycondensation Reaction | 180 - 250 | Polymerization temperature range, enthalpy of reaction |
| TGA | Water Evolution | 150 - 225 | Quantification of reaction progression, degree of conversion |
| TGA | Polymer Degradation | > 400 | Thermal stability of the final polyamide |
Conductance Studies of Dicarboxylic Acid Salts in Aqueous Systems for Polymerization Precursors
Conductance measurements of aqueous solutions of dicarboxylic acid salts, such as diammonium dodecanedioate, are a vital quality control step before polymerization. The electrical conductivity of an electrolyte solution is dependent on the concentration and mobility of its ions. This principle is leveraged to ensure the proper preparation of the "nylon salt" solution, which serves as the direct precursor for melt polycondensation.
The primary application of conductance studies is the verification of the 1:1 molar equivalence between the dicarboxylic acid and the diamine. The synthesis of high molecular weight polyamide relies on this precise stoichiometry. An aqueous solution is prepared from the two monomers, and its conductivity is measured. researchgate.net
The process involves:
Preparation of a Standard Curve: Solutions of the diammonium salt are carefully prepared at various known concentrations. The conductivity of each standard is measured to create a calibration curve of conductivity versus concentration.
Batch Quality Control: For each new batch of aqueous salt solution prepared for polymerization, a conductivity measurement is taken.
Conductometric titration can also be employed, where a solution of the dicarboxylic acid is titrated with the diamine solution while monitoring the conductivity. The equivalence point, indicating the complete formation of the 1:1 salt, is marked by a distinct change in the slope of the conductivity curve. researchgate.net This method provides a precise way to determine the exact amount of diamine required to neutralize the diacid, ensuring the formation of a stoichiometrically balanced salt.
| Measurement Method | Parameter Measured | Application in Synthesis |
|---|---|---|
| Direct Conductometry | Specific Conductance (S/m) | Verifying concentration of aqueous salt solution against a standard. |
| Direct Conductometry | Molar Conductivity (S·m²/mol) | Assessing ionic balance and deviation from 1:1 stoichiometry. |
| Conductometric Titration | Conductivity vs. Titrant Volume | Precise determination of the equivalence point for salt formation. |
Theoretical and Computational Modeling of Reactions
Kinetic Modeling of Polycondensation Processes Involving Dodecanedioic Acid Salts
Kinetic models are developed to describe the rate of polycondensation reactions, such as the formation of Nylon 6,12. These models typically consider the concentrations of the reactive end-groups (amine and carboxylic acid) and the removal of the condensation byproduct, water. researchgate.netacs.org For melt polycondensation, the models account for the high temperature and low water concentration in the final stages of the reaction. researchgate.net The polycondensation is often modeled as a first-order reaction with respect to both the amine and carboxyl end-groups. researchgate.net The apparent equilibrium constant for the reaction can be influenced by factors such as water concentration and temperature. researchgate.net
Simulation of Reaction Mechanisms in Solid-State Polymerization
Solid-state polymerization (SSP) is a process carried out below the melting point of the polymer. Simulations of SSP for nylon salts focus on the diffusion of reactive end-groups within the amorphous regions of the solid polymer particles and the efficient removal of byproducts like water. core.ac.uk Models have been developed that consider factors such as variable crystallinity, initial moisture content, and the starting molecular weight of the prepolymer. researchgate.net These simulations help in understanding how these parameters affect the rate of polymerization and the final molecular weight of the polymer.
Computational Approaches for Understanding Polymerization Equilibria and Product Formation
Computational methods, including molecular dynamics (MD) and computational fluid dynamics (CFD), are used to understand polymerization at different scales.
Molecular Dynamics (MD) simulations can be used to model the interactions between monomer molecules and the growing polymer chains at an atomic level. rsc.orgresearchgate.netmdpi.com These simulations provide insights into the formation of the polymer network, including the cross-linking reactions and the resulting polymer structure. rsc.org For polyamides, MD simulations can also model the influence of water on the polymer's structure and properties. acs.org
Computational Fluid Dynamics (CFD) is applied to model the reacting flow within industrial polymerization reactors. sabanciuniv.eduresearchgate.net CFD simulations can analyze the effects of reactor geometry, temperature profiles, and fluid flow on the polymerization process, including the viscosity build-up and the homogeneity of the final product. sabanciuniv.edu This allows for the optimization of reactor design and operating conditions to achieve desired polymer properties and minimize side reactions.
Q & A
Q. What standards should be followed when reporting DDA-related data to ensure reproducibility?
- Methodological Answer : Document synthesis batches (CAS: 72447-43-9), purity (≥95% by HPLC), and solvent history. Use MIRACE guidelines for metabolic studies and include raw data (e.g., NMR spectra) in supplementary materials. Reference primary literature and avoid citing non-peer-reviewed sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
